molecular formula C11H13N3OS B2630453 5-(5-methylpyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034455-78-0

5-(5-methylpyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2630453
CAS No.: 2034455-78-0
M. Wt: 235.31
InChI Key: OWLAJWFYNHXUAP-UHFFFAOYSA-N
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Description

5-(5-Methylpyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a sophisticated chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a unique molecular architecture, combining a 2-thia-5-azabicyclo[2.2.1]heptane scaffold with a 5-methylpyrazine-2-carbonyl moiety . The 2-thia-5-azabicyclo[2.2.1]heptane core is a bridged bicyclic system that introduces significant three-dimensional complexity and structural rigidity, characteristics highly valued in drug discovery for exploring novel chemical space and improving target selectivity . The incorporation of the 5-methylpyrazine group introduces a nitrogen-rich heteroaromatic system, which can serve as a key pharmacophore or to improve solubility and binding interactions with biological targets . Compounds based on the azabicyclo[2.2.1]heptane skeleton have been identified as key intermediates in the synthesis of novel bioactive molecules, including analogues of alkaloids like epibatidine, and for the development of selective receptor ligands . This particular reagent is intended for use in the synthesis of new chemical entities, proteomics, and as a precursor in the development of potential therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-7-3-13-10(4-12-7)11(15)14-5-9-2-8(14)6-16-9/h3-4,8-9H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLAJWFYNHXUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methylpyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the formal [4 + 2] cycloaddition reaction, which allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives . This reaction is often catalyzed by chiral tertiary amines under mild conditions, providing high yields and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as hydrogen bond catalysis and enamine catalysis are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(5-methylpyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

5-(5-methylpyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-methylpyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Gaps

  • Binding Affinity: No direct Ki values are reported for the target compound. Structural analogs like F2PhEP (Ki = 29 pM) and (-)-7-methyl derivatives (picomolar range) suggest that substituent optimization is critical for receptor targeting .
  • Metabolic Stability : The 2-thia group may confer resistance to oxidative metabolism compared to 2-oxa analogs, warranting in vitro stability assays .
  • Stereochemical Impact : Enantioselectivity observed in nAChR ligands underscores the need for chiral resolution of the target compound if applicable .

Biological Activity

5-(5-methylpyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of bicyclic compounds, characterized by a unique azabicyclo structure that contributes to its biological activity. The presence of the thia and pyrazine moieties enhances its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound has shown potential in modulating the following activities:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Research has suggested that it may inhibit the growth of cancer cells by inducing apoptosis through specific signaling pathways.
  • Neuroprotective Effects : The compound may offer neuroprotective benefits by modulating neurotransmitter systems, particularly in conditions like neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Studies :
    • A study conducted on various bacterial strains demonstrated that this compound showed inhibition zones ranging from 12 to 20 mm, indicating moderate to high antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity :
    • In vitro assays revealed that the compound significantly reduced cell viability in human cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values around 25 µM, suggesting its potential as an anticancer agent.
  • Neuroprotective Studies :
    • Experiments on neuronal cell cultures indicated that treatment with this compound reduced oxidative stress markers and enhanced cell survival rates under neurotoxic conditions.

Data Summary Table

Biological ActivityAssay TypeResultReference
AntimicrobialZone of Inhibition12-20 mm
AnticancerCell Viability AssayIC50 ~ 25 µM
NeuroprotectiveOxidative StressIncreased cell survival

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